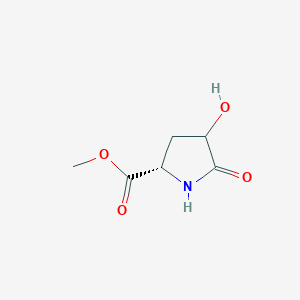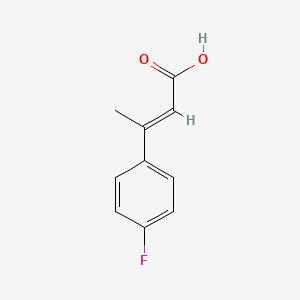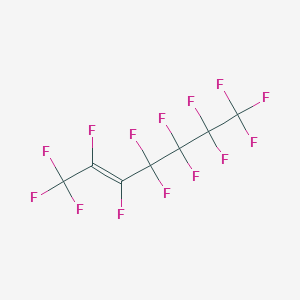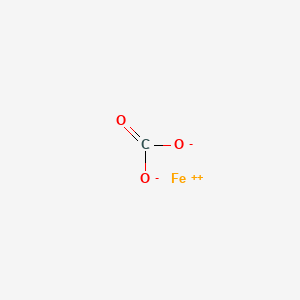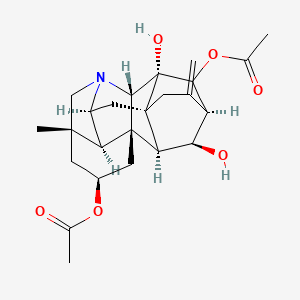
Guan-fu base A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guan-fu base A is an antiarrhythmic alkaloid isolated from Aconitum coreanum . It is a potent noncompetitive CYP2D6 inhibitor, with a Ki of 1.20 μM in human liver microsomes (HLMs) and a Ki of 0.37 μM for the human recombinant form (rCYP2D6) .
Molecular Structure Analysis
Guan-fu base A is characterized by a heptacyclic hetisane skeleton formed by the linkage of C (14)–C (20) and N–C (6) bonds in an atisine-type DA . Its molecular formula is C24H31NO6 .Physical And Chemical Properties Analysis
Guan-fu base A has a molecular weight of 429.51 and a density of 1.43g/cm3 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Antiarrhythmic Treatment
Guan-fu base A (GFA) is a novel heterocyclic antiarrhythmic drug . It has been used in the treatment of arrhythmia, specifically supraventricular tachycardia and premature ventricular beats . A systematic review and meta-analysis of randomized controlled trials showed that GFA injection is similar to propafenone injection when treating these conditions .
2. Treatment of Paroxysmal Atrioventricular Reentrant Tachycardia GFA has been used in the treatment of paroxysmal atrioventricular reentrant tachycardia . This is a type of arrhythmia where the electrical signals in the heart travel in a fast, abnormal path causing the heart to beat faster than normal.
CYP2D6 Inhibition
GFA is a potent noncompetitive inhibitor of CYP2D6, an enzyme that plays a significant role in drug metabolism . This suggests that GFA might play a role in drug-drug interactions mediated by CYP2D6 .
Cardiovascular Therapeutics
GFA has been used in cardiovascular therapeutics . It has shown efficacy in treating conditions like tachycardia and premature ventricular beats .
Clinical Trials
GFA is currently in a phase IV clinical trial in China . This suggests that it is being evaluated for its efficacy, optimal use, and side effects in large, diverse populations.
Drug Metabolism Research
GFA has been used in research to study its influence on cytochrome P450 (P450) drug metabolism . This research could help understand how GFA interacts with other drugs and the potential implications for drug-drug interactions .
Safety and Hazards
Guan-fu base A should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In clinical trials, the most common side effects were numbness in the mouth, lips, tongue, and around the mouth, as well as dizziness, headache, and nausea .
作用機序
Guan-fu base A, also known as [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-Acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate, is a novel heterocyclic antiarrhythmic drug . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Guan-fu base A primarily targets CYP2D6 , a key enzyme involved in drug metabolism . It acts as a potent noncompetitive inhibitor of CYP2D6 in human liver microsomes and the human recombinant form . It also inhibits CYP2D in monkey and dog microsomes . It also targets sodium channels , acting as a blocker .
Mode of Action
Guan-fu base A interacts with its targets by inhibiting their activity. It inhibits CYP2D6, which results in reduced metabolic activity of drugs that are substrates of this enzyme . As a sodium channel blocker, it inhibits the flow of sodium ions, which can affect the electrical activity of cells .
Biochemical Pathways
The inhibition of CYP2D6 by Guan-fu base A can affect various biochemical pathways involved in drug metabolism . Additionally, by blocking sodium channels, it can influence the electrical activity of cells, which is crucial in the regulation of heart rhythm .
Pharmacokinetics
The pharmacokinetics of Guan-fu base A involves its absorption, distribution, metabolism, and excretion (ADME). It has been found in human urine, indicating that it is metabolized and excreted by the body . .
Result of Action
The inhibition of CYP2D6 by Guan-fu base A can lead to reduced metabolic activity of drugs that are substrates of this enzyme, potentially affecting their therapeutic effects . Its action as a sodium channel blocker can help regulate heart rhythm, making it useful in the treatment of arrhythmias .
Action Environment
The action of Guan-fu base A can be influenced by various environmental factors. For example, the presence of other drugs that are substrates of CYP2D6 can affect its inhibitory action on this enzyme . .
特性
IUPAC Name |
[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19?,20-,21+,22+,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNUSOJAYIHLNS-CGMBEVFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6(C([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)O)OC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanfu base A | |
Q & A
Q1: What is the primary mechanism of action of Guan-fu base A (GFA) in exerting its antiarrhythmic effects?
A1: GFA primarily acts by blocking fast sodium channels in cardiac cells. [] This inhibition reduces the rapid influx of sodium ions, ultimately decreasing the maximum rate of depolarization (Vmax) of action potentials. [, , , ] This action helps to suppress abnormal electrical activity in the heart, thus preventing arrhythmias.
Q2: How does the sodium channel blocking action of GFA compare to other Class I antiarrhythmic agents?
A2: GFA exhibits slower kinetics in its rate-dependent block of Vmax compared to agents like mexiletine but displays a slower recovery from block than lorcainide or quinidine. [] This suggests a unique interaction profile with sodium channels.
Q3: Beyond sodium channel blockade, does GFA affect other ionic currents in cardiac cells?
A3: Yes, studies show that GFA inhibits the delayed rectifier potassium current (Ik) in guinea pig ventricular myocytes. [] This action may contribute to the prolongation of cardiac repolarization observed with GFA.
Q4: Does GFA influence the heart rate through interactions with the sinoatrial node?
A4: Yes, GFA demonstrates a direct effect on the sinoatrial node, leading to a decrease in the spontaneous electrical discharge rate, resulting in bradycardia. [] This effect is not mediated through calcium channel or beta-adrenergic receptor blockade, suggesting a unique mechanism.
Q5: What is the molecular formula and weight of Guan-fu base A?
A5: Guan-fu base A has the molecular formula C26H33NO7 and a molecular weight of 471.55 g/mol. [, ]
Q6: What type of natural product is Guan-fu base A and what is its core structure?
A6: GFA is a C20-diterpenoid alkaloid. [, ] It belongs to the hetisine-type diterpenoid alkaloids, characterized by a complex hexacyclic ring system. []
Q7: What spectroscopic techniques are useful in characterizing the structure of GFA?
A7: Various spectroscopic methods are employed to elucidate the structure of GFA, including:
- NMR spectroscopy: 1H NMR, 13C NMR, 1H-1HCOSY, HMQC, and HMBC provide crucial information about the connectivity and spatial arrangement of atoms within the molecule. [, ]
- Mass spectrometry: High-resolution mass spectrometry (HR-MS) helps determine the exact molecular mass and formula. []
- Infrared spectroscopy (IR): Offers insights into the functional groups present in the molecule. []
- X-ray diffraction analysis: Provides a three-dimensional structure of the molecule when crystals are available. [, ]
Q8: What experimental models have been used to demonstrate the antiarrhythmic activity of GFA?
A8: Several in vitro and in vivo models have been employed, including:
- Isolated heart preparations: GFA reduced ventricular tachycardia and fibrillation induced by potassium-free and high-calcium solutions in Langendorff-perfused rat hearts. []
- Conscious animal models: GFA increased the threshold for arrhythmias induced by beiwutine in rats and reversed ouabain-induced ventricular tachycardia in dogs. []
- Anesthetized animal models: GFA protected against acetylcholine-induced atrial fibrillation in dogs. []
Q9: Are there any clinical trials investigating the efficacy of GFA in treating arrhythmias in humans?
A9: Yes, clinical trials have been conducted to evaluate the efficacy and safety of GFA in treating various types of arrhythmias in humans, including ventricular premature beats, ventricular tachycardia, and supraventricular tachycardia. [, , , , ]
Q10: What is known about the pharmacokinetic profile of GFA?
A10: While detailed pharmacokinetic data is limited in the provided abstracts, studies in rabbits have investigated the plasma concentration of GFA after intravenous administration of different dosages. [] Further research is necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of GFA in humans.
Q11: Does GFA affect myocardial contractility at therapeutic doses?
A11: Studies suggest that GFA has minimal negative inotropic effects at doses that effectively suppress arrhythmias. [] While GFA can decrease heart rate and prolong the PR interval, its effects on myocardial contractility in anesthetized dogs were minimal. [] It also showed no significant impact on stroke volume or cardiac output in conscious dogs. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)

